molecular formula C21H21N5O3 B2560305 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide CAS No. 2034233-22-0

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide

Cat. No.: B2560305
CAS No.: 2034233-22-0
M. Wt: 391.431
InChI Key: JZUPEOIFJIFJON-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide typically involves multi-step organic reactions. The starting materials often include cyclopropyl ketones and pyridazinone derivatives. The reaction conditions usually require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyridazinone moieties.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halides (e.g., bromine) and bases (e.g., sodium hydroxide) are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. The pathways involved often include the inhibition of key signaling molecules, such as kinases, which play a role in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide apart is its unique structural features, such as the presence of both cyclopropyl and pyridazinone moieties, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-13(26-20(28)12-9-16(24-26)14-7-8-14)21(29)22-17-6-4-3-5-15(17)18-10-11-19(27)25(2)23-18/h3-6,9-14H,7-8H2,1-2H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUPEOIFJIFJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C2=NN(C(=O)C=C2)C)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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